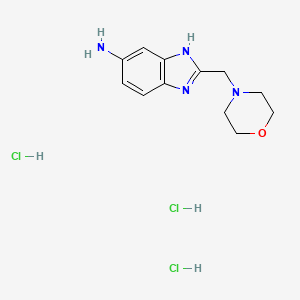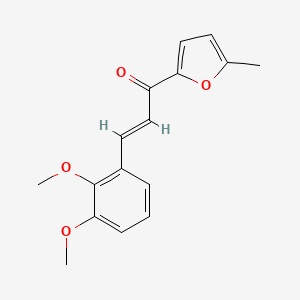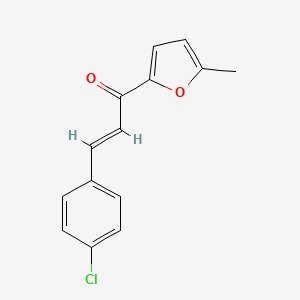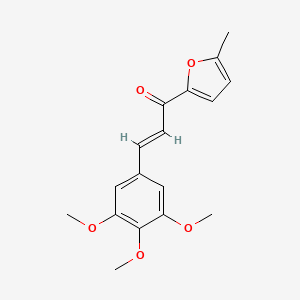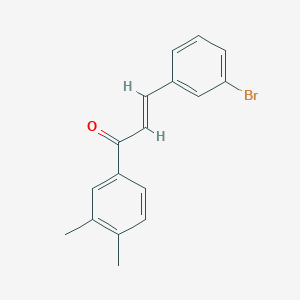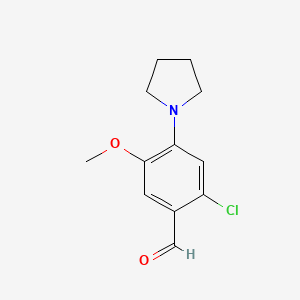
Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate
Vue d'ensemble
Description
“Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” is a chemical compound with the molecular formula C8H8N2O4S . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H8N2O4S . The molecular weight of the compound is 228.227 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 228.227 .Applications De Recherche Scientifique
Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as a reactant in chemical syntheses. It has also been studied for its potential applications in drug development and medical research.
Mécanisme D'action
Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the enzyme from catalyzing its reaction. This inhibition prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to interfere with the metabolism of certain drugs. It has also been found to have anti-inflammatory and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate has several advantages for use in lab experiments. It is a readily available compound, and it is relatively inexpensive to purchase. It is also a relatively stable compound, making it easy to store and handle. However, this compound is a strong inhibitor of enzymes, and it can interfere with the activity of other compounds in the reaction.
Orientations Futures
There are several potential future directions for Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate research. It could be used as a tool to study enzyme inhibition and drug metabolism. It could also be used to develop new drugs and to study the effects of drugs on biochemical and physiological processes. Additionally, this compound could be used to develop new synthetic methods and to study the effects of environmental pollutants. Finally, this compound could be used to study the effects of aging on biochemical and physiological processes.
Propriétés
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYTYRDJPVIJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


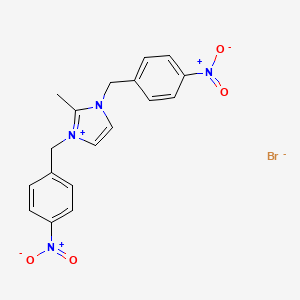
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
